![molecular formula C18H14N2O3S2 B3112372 [1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol CAS No. 189089-88-1](/img/structure/B3112372.png)
[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol
Overview
Description
“1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol” is a heterocyclic compound with a complex structure. It combines a pyrrolopyridine core with a thienyl group and a phenylsulfonyl moiety. The compound’s synthesis and properties make it intriguing for further investigation.
Molecular Structure Analysis
The molecular structure of “1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol” reveals its intricate arrangement of atoms. Key features include the pyrrolopyridine ring, the thienyl substituent, and the phenylsulfonyl group. X-ray crystallography and spectroscopic techniques (such as NMR and IR) provide insights into bond lengths, angles, and overall conformation.
Mechanism of Action
While the exact biological mechanism remains an active area of research, “1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol” likely interacts with specific cellular targets. It may exhibit enzyme inhibition , receptor modulation , or other pharmacological effects. Further studies are needed to elucidate its precise mode of action.
Future Directions
: [ChemicalBook: 1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDIN-2-YLMETHANOL](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2215323.htm) : [American Custom Chemicals Corporation: 1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDIN-2-YLMETHANOL](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2215323.htm) : [Chegg: A comprehensive analysis of an animal’s molecular biology](https://www.chegg.com/homework-help/questions-and-answers/comprehensive-analysis-animal-s-molecular-biology-yielded-following-data-characteristic-re
properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-thiophen-2-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-17(16-9-5-11-24-16)15-12-13-6-4-10-19-18(13)20(15)25(22,23)14-7-2-1-3-8-14/h1-12,17,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJTXKOQAVDNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(C4=CC=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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